molecular formula C28H42N4O12 B1192361 Bis-Mal-PEG6

Bis-Mal-PEG6

Katalognummer: B1192361
Molekulargewicht: 626.66
InChI-Schlüssel: GPXKZMBVSUHQLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-Mal-PEG6 is a PEG derivative containing a two maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The hydrophilic PEG spacer increases solubility in aqueous media.

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of Bis-Mal-PEG6 in bioconjugation applications?

this compound contains two maleimide groups that react with thiols (-SH) to form stable thioether bonds, enabling covalent conjugation of biomolecules (e.g., antibodies, peptides) . The PEG6 spacer enhances aqueous solubility, reducing aggregation in biological systems. Researchers must validate bond formation using techniques like HPLC or mass spectrometry to confirm stoichiometry and purity .

Q. How should experimental controls be designed when using this compound for crosslinking biomolecules?

Include controls for:

  • Non-specific binding : Use thiol-free buffers or add excess free thiols (e.g., β-mercaptoethanol) to block unreacted maleimide groups.
  • Reaction efficiency : Compare pre- and post-reaction SDS-PAGE to assess conjugation yield.
  • Stability : Monitor conjugates under physiological conditions (e.g., pH 7.4, 37°C) to evaluate linker integrity .

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions about this compound’s applications?

Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure studies on reaction parameters (e.g., "How does pH (Intervention) affect conjugation efficiency (Outcome) of this compound compared to other PEG linkers (Comparison)?"). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with practical and ethical research standards .

Q. How can researchers quantify the efficiency of this compound as a crosslinker?

  • Spectrophotometry : Measure free thiols pre- and post-reaction using Ellman’s reagent.
  • MALDI-TOF MS : Confirm molecular weight shifts indicative of successful conjugation.
  • Functional assays : Test retained activity of conjugated biomolecules (e.g., antibody binding via ELISA) .

Advanced Research Questions

Q. How do discrepancies between expected and observed conjugation efficiency arise, and how should they be resolved?

Contradictions may stem from:

  • Thiol accessibility : Steric hindrance in folded proteins reduces maleimide reactivity. Use reducing agents (e.g., TCEP) to expose buried thiols.
  • Hydrolysis : Maleimide groups degrade in aqueous buffers. Optimize reaction time and temperature to minimize hydrolysis .
  • Data normalization : Account for batch-to-batch variability in maleimide activation via quantitative NMR .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound-mediated conjugation?

Use nonlinear regression (e.g., Hill equation) to model saturation kinetics. For multi-variable optimization (e.g., pH, temperature), apply factorial design or response surface methodology (RSM) to identify synergistic effects .

Q. How can researchers address challenges in specificity when using this compound in complex biological matrices?

  • Competitive inhibition assays : Add free thiols to distinguish specific vs. non-specific binding.
  • Proteomic profiling : Use LC-MS/MS to identify off-target interactions with endogenous thiol-containing proteins.
  • Site-directed mutagenesis : Engineer cysteine residues at desired conjugation sites to improve specificity .

Q. What methodologies validate the long-term stability of this compound conjugates in vivo?

  • Pharmacokinetic studies : Track conjugate half-life using radiolabeled or fluorescently tagged this compound.
  • Mass spectrometry imaging : Map conjugate degradation products in tissue sections.
  • Stability-indicating assays : Use size-exclusion chromatography (SEC) to detect PEG hydrolysis or aggregation .

Q. How do researchers reconcile conflicting data on PEG spacer length and immunogenicity in this compound applications?

  • Meta-analysis : Compare studies using systematic review frameworks (e.g., PRISMA) to assess trends in anti-PEG antibody generation.
  • In silico modeling : Predict PEG conformation and immune epitope exposure using molecular dynamics simulations.
  • Controlled in vivo studies : Test varying PEG lengths in isogenic models to isolate immunogenicity drivers .

Q. What experimental strategies mitigate solubility limitations of this compound in hydrophobic systems?

  • Co-solvents : Use DMSO or ethanol (<10% v/v) to improve linker solubility without denaturing biomolecules.
  • Micelle encapsulation : Formulate this compound with surfactants (e.g., Pluronic F-68) for hydrophobic drug conjugation.
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to optimize solvent conditions .

Q. Methodological Best Practices

  • Data presentation : Include raw data tables (e.g., reaction yields, kinetic constants) in appendices and processed data (e.g., normalized curves) in the main text .
  • Ethical reporting : Disclose contradictory results (e.g., failed conjugations) to avoid publication bias and improve reproducibility .
  • Validation : Cross-check findings using orthogonal techniques (e.g., SPR for binding affinity + MST for thermodynamic parameters) .

Eigenschaften

Molekularformel

C28H42N4O12

Molekulargewicht

626.66

IUPAC-Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C28H42N4O12/c33-23(5-9-31-25(35)1-2-26(31)36)29-7-11-39-13-15-41-17-19-43-21-22-44-20-18-42-16-14-40-12-8-30-24(34)6-10-32-27(37)3-4-28(32)38/h1-4H,5-22H2,(H,29,33)(H,30,34)

InChI-Schlüssel

GPXKZMBVSUHQLW-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bis-Mal-PEG6

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.